molecular formula C15H18N2O B8750231 3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine

3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine

Cat. No.: B8750231
M. Wt: 242.32 g/mol
InChI Key: IQCRZEOZVMBNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(1-Methylethyl)phenoxy]methyl}pyridin-2-amine is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]pyridin-2-amine

InChI

InChI=1S/C15H18N2O/c1-11(2)12-5-7-14(8-6-12)18-10-13-4-3-9-17-15(13)16/h3-9,11H,10H2,1-2H3,(H2,16,17)

InChI Key

IQCRZEOZVMBNHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sodium tert-butoxide (0.617 g), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.160 g), 1,1-diphenylmethanimine (1.008 g), 2-chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine (1.12 g), tris(dibenzylideneacetone)dipalladium(0) (0.118 g) and toluene (20 mL) was stirred at 110° C. for 6 hr. To the reaction mixture was added THF, and the mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. To the residue were added THF (25 mL) and 1M hydrochloric acid (25 mL) at room temperature, and the mixture was stirred overnight. The reaction mixture was neutralized with saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (ethyl acetate/hexane) to give the title compound (902.2 mg) containing impurity as a pale-yellow oil.
Quantity
0.617 g
Type
reactant
Reaction Step One
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.118 g
Type
catalyst
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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